molecular formula C7H8ClN3O B1468817 3-(Azetidin-3-yloxy)-6-chloropyridazine CAS No. 1342522-65-9

3-(Azetidin-3-yloxy)-6-chloropyridazine

Cat. No. B1468817
CAS RN: 1342522-65-9
M. Wt: 185.61 g/mol
InChI Key: NUJDIMVZXXFGSH-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing nitrogen . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, “Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride” has a molecular weight of 229.66 .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a variety of compounds related to azetidinones, exploring their potential as bioactive molecules. A notable study involves the synthesis of novel 6H-indolo(2,3-b)quinoxaline fused azetidinones, demonstrating antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. The synthesis process involved several steps, including the formation of Schiff bases and β-lactam moiety incorporation through cycloaddition reactions, with the compounds showing promising antimicrobial agents, particularly derivatives substituted with para nitro groups (S. Padmini, Narayana M Babu, & Madhavan, 2015).

Azetidines and azetidin-2-ones have been studied for their stability, synthesis methods, and reactivity towards electrophiles and nucleophiles. The applications of these compounds are diverse, ranging from serving as precursors for β-amino acids, amides, and various heterocyclic compounds to their use in the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Azetidin-2-ones, in particular, have found applications as antibacterials, cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents, with ezetimibe being a clinically used azetidin-2-one (G. S. Singh, M. D’hooghe, & N. Kimpe, 2008).

Antimicrobial Activity

A series of azetidinone derivatives have been synthesized and characterized, exhibiting significant antibacterial and anti-convulsant properties. These compounds were synthesized by condensation of 2,4-dinitro phenyl hydrazine with various substituted aromatic aldehydes, followed by reactions with chloroacetyl chloride and triethylamine. Their antimicrobial activity was evaluated against different bacterial and fungal strains, showing good activity, particularly compounds with 3-chloro substitutions (A. Rajasekaran & S. Murugesan, 2006).

Another study focused on the synthesis and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectra, showing significant antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (N. Desai & A. Dodiya, 2014).

Mechanism of Action

While the specific mechanism of action for “3-(Azetidin-3-yloxy)-6-chloropyridazine” is not known, azetidines are often used as a pharmacophore subunit in aza-heterocyclic molecules .

Safety and Hazards

Safety and hazards can also vary widely. For instance, “Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride” has been classified as an eye irritant .

properties

IUPAC Name

3-(azetidin-3-yloxy)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-1-2-7(11-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJDIMVZXXFGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yloxy)-6-chloropyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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